

An In-depth Technical Guide to Acid Blue 7

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Compound of Interest

Compound Name: Acid Blue 7

Cat. No.: B7791122

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CAS Number: 3486-30-4

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental protocols related to **Acid Blue 7**. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed methodologies for key experiments, and visual workflows to illustrate experimental processes.

Chemical and Physical Properties

Acid Blue 7, also known as Patent Blue A or C.I. 42080, is a synthetic triarylmethane dye. It is an anionic dye, making it suitable for dyeing protein fibers. A summary of its key properties is presented below.

Property	Value	Reference
CAS Number	3486-30-4	[1]
Molecular Formula	C ₃₇ H ₃₅ N ₂ NaO ₆ S ₂	[1]
Molecular Weight	690.81 g/mol	[1]
Appearance	Blue powder	[1][2]
Solubility	Soluble in water and ethanol. [1][2]	
Melting Point	Decomposes at 290°C	
λ _{max} (in water)	Not specified in search results	

Applications

Acid Blue 7 has a range of applications across various industries due to its vibrant blue color and affinity for proteinaceous materials.

- **Textile Industry:** It is extensively used for dyeing protein fibers such as wool, silk, and nylon. [3] It exhibits good color fastness to washing and light.[3]
- **Leather Industry:** **Acid Blue 7** is employed in the dyeing of leather goods, providing a uniform and lasting blue coloration.[3]
- **Biological Staining:** In histology and cytology, it can be used as a counterstain to visualize cytoplasm and connective tissues. Its anionic nature allows it to bind to positively charged proteins in these structures.
- **Other Applications:** It is also used in the coloration of paper, soaps, and cosmetics.

Experimental Protocols

Detailed methodologies for key applications of **Acid Blue 7** are provided below.

Synthesis of Acid Blue 7

A common method for the synthesis of **Acid Blue 7** involves the condensation of 4-Formylbenzene-1,3-disulfonic acid with N-benzyl-N-ethylaniline, followed by oxidation.[1]

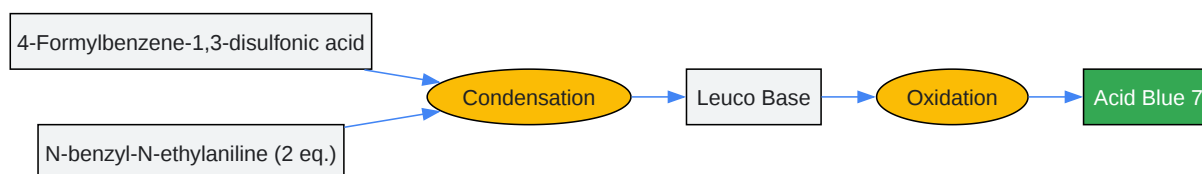
Materials:

- 4-Formylbenzene-1,3-disulfonic acid
- N-benzyl-N-ethylaniline (2 molar equivalents)
- Oxidizing agent (e.g., manganese dioxide or lead dioxide)
- Solvent (e.g., water)

Procedure:

- Condensation: React 4-Formylbenzene-1,3-disulfonic acid with two equivalents of N-benzyl-N-ethylaniline in a suitable solvent. The reaction is typically carried out at an elevated temperature to facilitate the condensation reaction, forming the leuco base of the dye.
- Oxidation: The resulting leuco base is then oxidized to form the colored triphenylmethane dye. This is achieved by the addition of an oxidizing agent.
- Isolation and Purification: The synthesized dye is isolated from the reaction mixture, often by precipitation, and then purified, typically through recrystallization, to yield the final **Acid Blue 7** product.

A simplified workflow for the synthesis of **Acid Blue 7** is illustrated below.



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A simplified workflow for the synthesis of **Acid Blue 7**.

Textile Dyeing with Acid Blue 7 (General Protocol for Wool)

This protocol outlines a general procedure for dyeing wool fibers with **Acid Blue 7**.

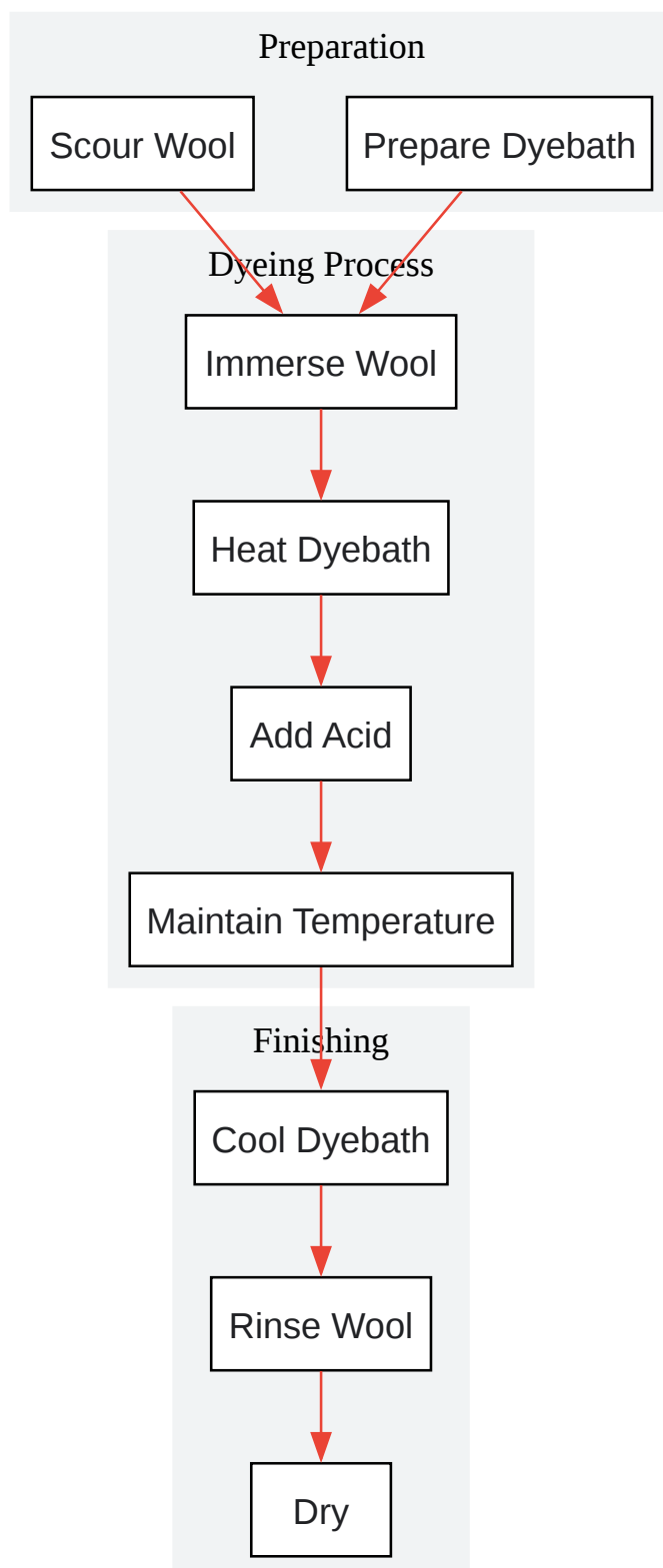
Materials:

- Wool yarn or fabric
- **Acid Blue 7** dye
- Acetic acid or formic acid (to acidify the dyebath)
- Glauber's salt (sodium sulfate) (as a leveling agent)
- Water

Procedure:

- **Scouring:** The wool material should be thoroughly cleaned (scoured) to remove any natural oils or impurities that may hinder dye uptake.
- **Dye Bath Preparation:** Prepare a dyebath with a specific liquor ratio (e.g., 40:1, water to fiber weight). Dissolve the required amount of **Acid Blue 7** dye in a small amount of hot water before adding it to the main dyebath. Add Glauber's salt to the dyebath.
- **Dyeing:** Immerse the wet, scoured wool into the dyebath at room temperature. Slowly raise the temperature of the dyebath to near boiling (around 95-100°C) over 30-45 minutes.
- **Acidification:** Once the desired temperature is reached, slowly add the acid (e.g., acetic acid) to the dyebath to lower the pH. The acidic environment protonates the amino groups in the wool fibers, creating positive charges that attract the anionic dye molecules.
- **Exhaustion:** Maintain the temperature and continue dyeing for 30-60 minutes to allow for maximum dye uptake (exhaustion).
- **Rinsing and Drying:** After dyeing, allow the dyebath to cool down before removing the wool. Rinse the dyed material thoroughly with water to remove any unfixed dye, and then dry.

A general workflow for the textile dyeing process is depicted below.



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A general workflow for dyeing textiles with acid dyes.

Histological Staining with **Acid Blue 7** (as a Counterstain)

This protocol provides a general method for using **Acid Blue 7** as a counterstain in histological preparations, typically following a nuclear stain like hematoxylin.

Materials:

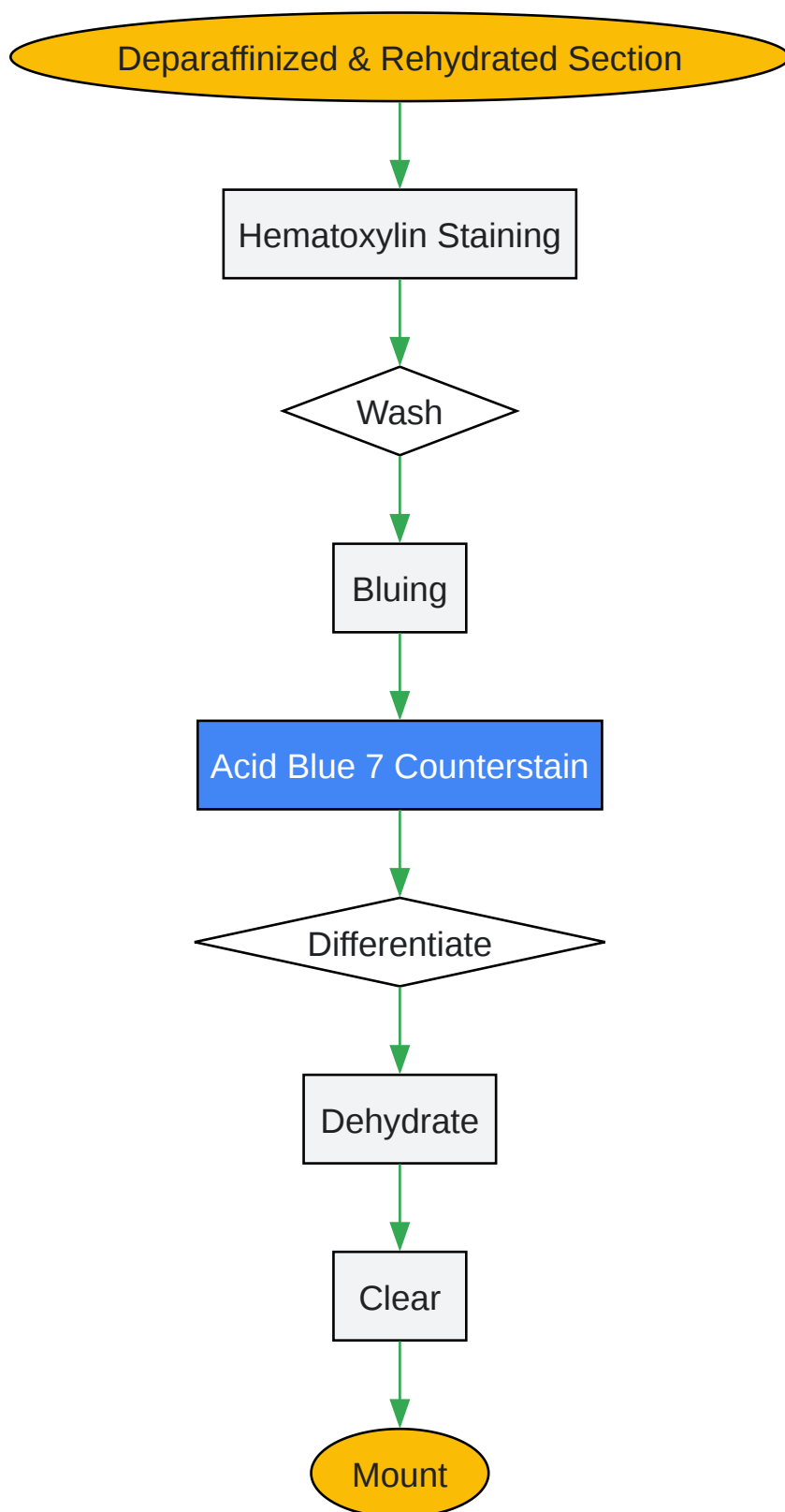
- Deparaffinized and rehydrated tissue sections on slides
- Hematoxylin solution (e.g., Harris's or Mayer's)
- **Acid Blue 7** staining solution (e.g., 1% w/v in 1% acetic acid)
- Differentiating solution (e.g., 0.5% acetic acid)
- Graded alcohols (70%, 95%, 100%)
- Xylene or a xylene substitute
- Mounting medium

Procedure:

- Nuclear Staining: Stain the tissue sections with hematoxylin according to a standard protocol to stain the cell nuclei.
- Washing: Rinse the slides thoroughly in running tap water.
- Bluing: "Blue" the hematoxylin by immersing the slides in a suitable alkaline solution (e.g., Scott's tap water substitute) or running tap water until the nuclei turn a distinct blue.
- Counterstaining: Immerse the slides in the **Acid Blue 7** staining solution for a predetermined time (e.g., 1-5 minutes). The optimal time will depend on the tissue type and desired staining intensity.

- Differentiation: Briefly rinse the slides in a differentiating solution (e.g., 0.5% acetic acid) to remove excess stain and improve contrast.
- Dehydration: Dehydrate the sections through a graded series of alcohols.
- Clearing: Clear the sections in xylene or a suitable substitute.
- Mounting: Mount the coverslip using a permanent mounting medium.

A workflow for the histological staining process is presented below.



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A workflow for histological staining with a counterstain.

Signaling Pathways

Currently, there is no scientific literature to suggest that **Acid Blue 7**, a synthetic dye, is directly involved in any biological signaling pathways. Its primary interaction with biological materials is through electrostatic binding to positively charged macromolecules, which is the basis for its use as a stain.

Safety and Handling

Acid Blue 7 should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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References

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